![molecular formula C8H18ClNO3 B2515572 4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride CAS No. 2126177-33-9](/img/structure/B2515572.png)

4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” is a versatile material used in scientific research. It exhibits complex properties and can be applied in various fields, including drug development, polymer synthesis, and catalysis. The compound has a molecular weight of 211.69 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride”, is an important task in modern organic chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years , indicating the significance of this field.

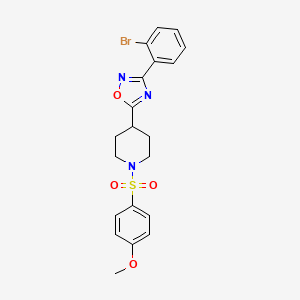

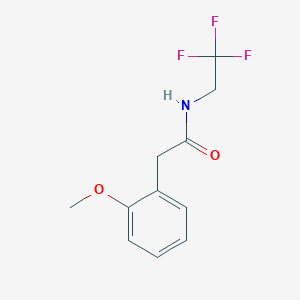

Molecular Structure Analysis

The InChI code for “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” is 1S/C8H17NO3.ClH/c10-5-6-12-7-8(11)1-3-9-4-2-8;/h9-11H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” is a powder at room temperature . The compound’s storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

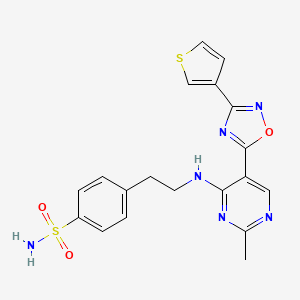

HIV Treatment Research

A series of novel piperidin-4-ol derivatives, including “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride”, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated . This research is part of the ongoing efforts to find CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .

Fluorescence Activation, Patterning and Enhancement

Although the specific compound “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” was not mentioned, it’s worth noting that piperidin-4-ol derivatives have been used in the synthesis of a dual fluorogenic system based on a boron-dipyrromethene (BODIPY) dye coupled with a paramagnetic 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) nitroxide . Electron exchange facilitates the non-radiative relaxation of the singlet state of the chromophore, partially quenching the fluorescence from the BODIPY moiety . This indicates potential applications in fluorescence-based research and technologies .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The future directions for “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” and similar compounds are likely to involve further exploration of their potential applications in drug development, polymer synthesis, and catalysis. Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-(2-hydroxyethoxymethyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c10-5-6-12-7-8(11)1-3-9-4-2-8;/h9-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEBPEJQXUQFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(COCCO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)